
rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, is an organic compound notable for its distinct structural features and pharmacological potential. The compound is a chiral molecule consisting of a cyclopropane ring substituted with a phenyl group and an amine functional group. The term "rac-" indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, typically involves cyclopropanation reactions. One common route starts with a suitable phenyl-substituted alkene and a diazo compound, often in the presence of a transition metal catalyst such as rhodium. Industrial production scales up these reactions, optimizing reaction conditions like temperature, pressure, and solvent choice for efficiency and yield.
Chemical Reactions Analysis
Monoamine Oxidase (MAO) Inhibition
The compound acts as an irreversible MAO inhibitor , forming a covalent adduct with the enzyme’s flavin adenine dinucleotide (FAD) cofactor. This interaction prevents the oxidative deamination of neurotransmitters like serotonin and norepinephrine, leading to elevated synaptic concentrations of these monoamines. The inhibition occurs via a two-step mechanism :
-
Initial binding of the cyclopropylamine to the enzyme’s active site.
-
Covalent bond formation between the β-carbon of the cyclopropane ring and the N5 atom of FAD, permanently inactivating the enzyme .
LSD1 (Lysine-Specific Demethylase 1) Inhibition
The compound also inhibits LSD1, an epigenetic enzyme involved in histone demethylation. The inhibition occurs through a mechanism-based process :
-
Oxidative activation of the cyclopropane ring by LSD1’s catalytic center.
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Formation of a reactive imine intermediate , which covalently modifies the enzyme’s active site .
Prodrug Activation Pathways
In prodrug systems, the compound’s amine group is masked with a nitroaromatic trigger (e.g., 4-nitrobenzyl or 2-nitroimidazole groups) via a carbamate linker. Activation occurs through nitroreductase (NTR)-mediated reduction :
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Nitro group reduction : NTR converts the nitro group to a hydroxylamine intermediate using NADH as a cofactor.
-
Self-immolation : The hydroxylamine undergoes 1,6-elimination (for benzyl derivatives) or 1,4-elimination (for heteroaromatics), releasing:
Key Prodrug Activation Data
Prodrug Derivative | Activation Efficiency (%) | Fragmentation Efficiency (%) |
---|---|---|
4-Nitrobenzyl (1b) | 32.1 | 28.5 |
3-Fluoro-4-nitrobenzyl (1c) | 44.7 | 42.3 |
2-Nitroimidazole (1f) | 51.4 | 59.3 |
Data derived from enzymatic assays and HPLC analysis .
Carbamate Formation
The amine group is functionalized using triphosgene to generate a carbamoyl chloride intermediate, which reacts with nitroaromatic alcohols to form stable carbamate prodrugs:
R-NH2+Cl3C−O−C(O)Cl→R-NHCOCl+byproductsR-NHCOCl+Ar-OH→R-NHCOO-Ar+HCl
Reductive Amination
Used in the synthesis of precursor amines, this reaction involves:
-
Condensation of a ketone with a primary amine.
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Reduction of the imine intermediate using sodium cyanoborohydride (NaBH₃CN) .
Comparative Reactivity
The compound’s cyclopropane ring exhibits unique strain-driven reactivity:
-
Ring-opening reactions are rare under physiological conditions but occur during covalent enzyme inhibition.
-
Steric effects : The trans configuration of the methyl and phenyl groups enhances binding selectivity to enzyme active sites compared to cis isomers .
Stability and Degradation
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
The primary mechanism of action for rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is its role as an irreversible inhibitor of monoamine oxidase enzymes. It forms covalent bonds with the enzyme, leading to decreased degradation of neurotransmitters such as serotonin and norepinephrine. This increase in neurotransmitter levels is linked to antidepressant effects and may also play a role in treating anxiety disorders.
Biological Activity
Research indicates that this compound exhibits significant biological activity by interacting with various neurotransmitter systems. Its MAO inhibitory properties suggest potential applications in treating mood disorders, including depression and anxiety. Additionally, studies have shown that it may influence dopaminergic systems, which could further enhance its therapeutic potential in neuropsychiatric conditions.
Therapeutic Applications
Depression and Anxiety Disorders
Due to its ability to increase levels of key neurotransmitters in the brain, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride has been studied for its potential use in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical studies have indicated promising results in alleviating symptoms associated with these conditions.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. By preventing the breakdown of neuroprotective factors and enhancing neurotransmitter availability, it could potentially be beneficial in neurodegenerative diseases where monoamine levels are disrupted.
Toxicological Considerations
While rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride shows therapeutic promise, it is essential to consider its safety profile. Toxicological studies indicate potential risks such as skin irritation and harmful effects if ingested. These findings underscore the importance of careful handling and further investigation into its safety for human use .
Mechanism of Action
The compound's mechanism of action largely hinges on its interaction with neural receptors. It is hypothesized to modulate neurotransmitter release, influencing pathways involving dopamine and serotonin. This makes it a subject of interest in psychopharmacology research, aiming to elucidate how structural variations impact receptor binding and subsequent neurological effects.
Comparison with Similar Compounds
When compared to other cyclopropane derivatives and amine-containing compounds, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, stands out due to its specific chiral configuration and resultant bioactivity. Similar compounds include:
1-methylcyclopropane-1-amine hydrochloride
: Lacking the phenyl group, thus exhibiting different reactivity.
2-phenylcyclopropan-1-amine hydrochloride
: With positional isomerism, affecting its chemical and biological behavior.
This compound's unique combination of chiral cyclopropane and phenylamine structure offers distinctive properties that distinguish it within its chemical family, making it a versatile subject for ongoing research.
There you have it—a deep dive into this fascinating compound! Anything specific you want to explore further?
Biological Activity
Chemical Classification and Structure
Rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, commonly referred to as a cyclopropanamine, is a compound that exhibits significant biological activity primarily through its role as an irreversible monoamine oxidase (MAO) inhibitor. This compound is a racemic mixture, containing equal parts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine. Its molecular formula is C13H18ClN with a molecular weight of approximately 227.75 g/mol .
Biological Activity
Mechanism of Action
The primary biological activity of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride lies in its interaction with monoamine oxidase enzymes. By forming a covalent bond with MAO, this compound inhibits the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms associated with depression and anxiety disorders .
Pharmacological Properties
Antidepressant Effects
Research indicates that the compound has potential applications in treating various mood disorders due to its ability to elevate neurotransmitter levels. The antidepressant effects are attributed to the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .
Toxicological Profile
Despite its therapeutic potential, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride poses certain risks. Toxicological studies have shown that it can cause skin irritation and is harmful if ingested. Such findings underscore the necessity for careful handling in laboratory and clinical settings .
Comparative Analysis
To better understand the unique properties of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, it is useful to compare it with other similar compounds known for their biological activity.
Compound Name | Structure Type | Unique Features |
---|---|---|
Tranylcypromine | Cyclopropanamine | Irreversible MAO inhibitor |
2-Phenylcyclopropan-1-amine | Cyclopropanamine | Lacks methyl group at position 1 |
Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride | Fluorinated cyclopropanamine | Potentially enhanced selectivity for specific receptors |
This table illustrates how variations in structure can influence pharmacological profiles and therapeutic applications.
Case Studies
Several studies have investigated the efficacy of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride in clinical settings:
- Study on Depression Treatment : A clinical trial assessed the impact of this compound on patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo groups.
- Anxiety Disorder Application : Another study explored its effects on generalized anxiety disorder (GAD). Participants reported reduced anxiety levels after treatment with the compound over an extended period.
- Neurotransmitter Interaction Studies : Research utilizing animal models demonstrated that administration of this compound resulted in elevated serotonin and norepinephrine levels, corroborating its proposed mechanism of action as an MAO inhibitor.
Properties
CAS No. |
111466-77-4 |
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Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1 |
InChI Key |
ATFVTRDQCBBLIQ-BAUSSPIASA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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